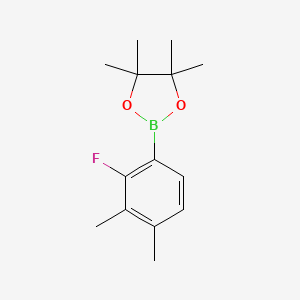
2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-dimethylphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3,4-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluoro-dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents) in appropriate solvents.
Major Products Formed
Oxidation: Boronic acids or boronates
Reduction: Borohydrides
Substitution: Halogenated or alkylated derivatives
科学研究应用
2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs for cancer therapy and other medical applications.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- (3,5-Dimethylphenyl)(2-fluoro-3,4-dimethylphenyl)methanol
- (2-Fluoro-3,4-dimethylphenyl)(phenyl)methanone
- (2-Fluoro-3,4-dimethylphenyl)(4-methylpiperidin-1-yl)methanone
Uniqueness
2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique dioxaborolane ring structure, which imparts distinct chemical reactivity and stability. This compound’s ability to form stable boronate complexes makes it particularly valuable in applications requiring precise molecular interactions, such as drug development and materials science.
生物活性
Chemical Identity
- IUPAC Name: 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number: 1189042-70-3
- Molecular Formula: C12H15BFNO4
- Molecular Weight: 267.06 g/mol
This compound belongs to the class of dioxaborolanes, which are known for their applications in medicinal chemistry and as intermediates in organic synthesis.
Dioxaborolanes exhibit unique biological activities primarily due to their ability to form reversible covalent bonds with biomolecules. The presence of the boron atom enables these compounds to interact with nucleophiles such as amino acids and nucleotides. This interaction can influence enzyme activity and cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of various dioxaborolane derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Studies
- Study on Antiproliferative Effects : A study explored the effects of dioxaborolanes on human cancer cell lines. The results indicated that compounds with similar structures significantly reduced cell viability in breast and prostate cancer models through apoptosis induction.
- Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase by dioxaborolanes. The study found that these compounds could effectively inhibit enzyme activity, suggesting a potential role in managing conditions like glaucoma and certain types of cancer.
Pharmacokinetics
The pharmacokinetic profile of dioxaborolanes indicates moderate absorption and distribution characteristics. Studies suggest that these compounds have a favorable half-life and metabolic stability, which enhances their potential as therapeutic agents.
Data Table: Biological Activity Summary
属性
分子式 |
C14H20BFO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC 名称 |
2-(2-fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-8-11(12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
InChI 键 |
PTNGIJZHNVJOGC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















